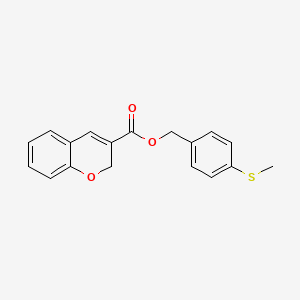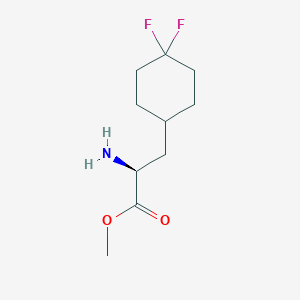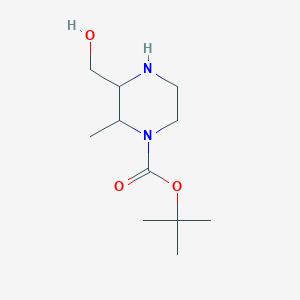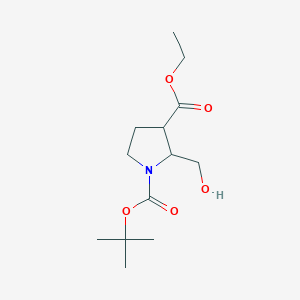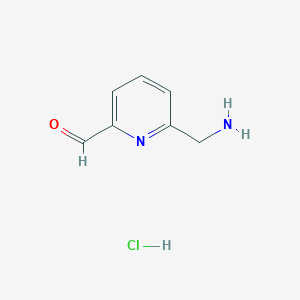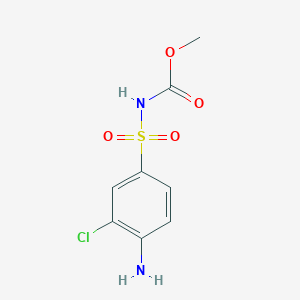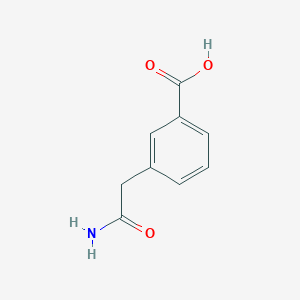
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a hydroxyl group and a nitrile group attached to a pyrrolidine ring, making it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization, distillation, or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting their activity and function.
Molecular Pathways: It can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-Hydroxy-2-hydroxymethylpyrrolidine: Similar structure but with an additional hydroxymethyl group.
(2R,3S)-3-Hydroxy-2-methylpyrrolidine: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
Functional Groups: The presence of both hydroxyl and nitrile groups in (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile makes it unique and versatile for various chemical transformations.
Chirality: Its chiral nature allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(2R,3S)-3-hydroxypyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-4-5(8)1-2-7-4/h4-5,7-8H,1-2H2/t4-,5+/m1/s1 |
Clé InChI |
VXFFSEDPQXQYAG-UHNVWZDZSA-N |
SMILES isomérique |
C1CN[C@@H]([C@H]1O)C#N |
SMILES canonique |
C1CNC(C1O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




